4-Bromo-2-methyl-6-nitrobenzaldehyde
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Overview
Description
4-Bromo-2-methyl-6-nitrobenzaldehyde is an aromatic compound with the molecular formula C8H6BrNO3 It is a derivative of benzaldehyde, where the benzene ring is substituted with a bromine atom at the 4-position, a methyl group at the 2-position, and a nitro group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-methyl-6-nitrobenzaldehyde typically involves multiple steps. One common method starts with 2,4-dinitrotoluene, which undergoes bromination to introduce the bromine atom at the 4-position. This is followed by a reduction step to convert one of the nitro groups to an amino group, which is then diazotized and replaced with a formyl group to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-methyl-6-nitrobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride in hydrochloric acid.
Substitution: The bromine atom can participate in nucleophilic substitution reactions, such as Suzuki coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Tin(II) chloride in hydrochloric acid.
Substitution: Palladium catalysts in the presence of bases like potassium carbonate for Suzuki coupling.
Major Products
Oxidation: 4-Bromo-2-methyl-6-nitrobenzoic acid.
Reduction: 4-Bromo-2-methyl-6-aminobenzaldehyde.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
4-Bromo-2-methyl-6-nitrobenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including dyes and pharmaceuticals.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential in drug development, particularly in the synthesis of compounds with antimicrobial properties.
Mechanism of Action
The mechanism of action of 4-Bromo-2-methyl-6-nitrobenzaldehyde depends on its application. In chemical reactions, its reactivity is primarily due to the electron-withdrawing effects of the nitro and bromine substituents, which activate the aldehyde group towards nucleophilic attack. In biological systems, the compound may interact with specific enzymes or receptors, although detailed studies are required to elucidate these pathways.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-methylbenzaldehyde: Lacks the nitro group, making it less reactive in certain chemical reactions.
4-Bromo-6-nitrobenzaldehyde: Lacks the methyl group, which can influence the compound’s steric and electronic properties.
2-Methyl-6-nitrobenzaldehyde: Lacks the bromine atom, affecting its reactivity in substitution reactions.
Uniqueness
4-Bromo-2-methyl-6-nitrobenzaldehyde is unique due to the combination of its substituents, which confer distinct reactivity patterns and potential applications. The presence of both electron-withdrawing (nitro and bromine) and electron-donating (methyl) groups allows for versatile chemical transformations and makes it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C8H6BrNO3 |
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Molecular Weight |
244.04 g/mol |
IUPAC Name |
4-bromo-2-methyl-6-nitrobenzaldehyde |
InChI |
InChI=1S/C8H6BrNO3/c1-5-2-6(9)3-8(10(12)13)7(5)4-11/h2-4H,1H3 |
InChI Key |
MOERBJIWBODDFC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1C=O)[N+](=O)[O-])Br |
Origin of Product |
United States |
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